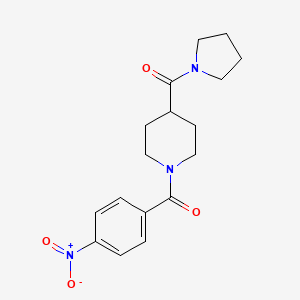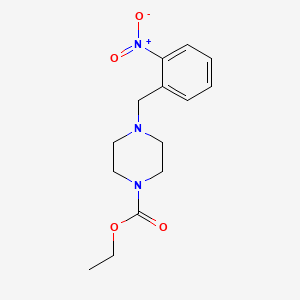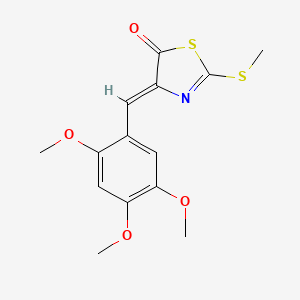
N,N'-bis(2-furylmethyl)-2,5-pyridinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(2-furylmethyl)-2,5-pyridinedicarboxamide, commonly known as BFPDA, is a compound that has been extensively studied for its potential applications in various fields of science. This compound is a derivative of pyridine and is known for its unique properties that make it suitable for use in different scientific research applications.
Wirkmechanismus
The mechanism of action of BFPDA is not completely understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. BFPDA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BFPDA also inhibits the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression.
Biochemical and physiological effects:
BFPDA has been shown to have various biochemical and physiological effects. In cancer cells, BFPDA induces apoptosis, leading to cell death. BFPDA has also been shown to inhibit the growth and proliferation of cancer cells. In normal cells, BFPDA has been shown to have minimal toxicity and does not affect cell viability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BFPDA in lab experiments is its unique properties that make it suitable for use in various fields of science. BFPDA is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, one of the limitations of using BFPDA is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BFPDA. One area of research is the development of new methods for synthesizing and purifying BFPDA. Another area of research is the investigation of the potential applications of BFPDA in other fields of science, such as materials science and nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of BFPDA and its potential applications in cancer treatment and drug delivery.
Synthesemethoden
BFPDA can be synthesized using various methods, including the reaction of 2-furylacetaldehyde and 2,5-pyridinedicarboxylic acid in the presence of a base catalyst. The reaction proceeds through a condensation reaction, and the resulting compound is purified using standard methods.
Wissenschaftliche Forschungsanwendungen
BFPDA has been studied for its potential applications in various fields of science, including cancer treatment, drug delivery, and imaging. In cancer treatment, BFPDA has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug delivery, BFPDA has been used as a carrier for drugs, allowing for targeted delivery to specific cells or tissues. In imaging, BFPDA has been used as a contrast agent for magnetic resonance imaging (MRI).
Eigenschaften
IUPAC Name |
2-N,5-N-bis(furan-2-ylmethyl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16(19-10-13-3-1-7-23-13)12-5-6-15(18-9-12)17(22)20-11-14-4-2-8-24-14/h1-9H,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPOHXUNJHRCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)
![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)

![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)

![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)

![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)

![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)